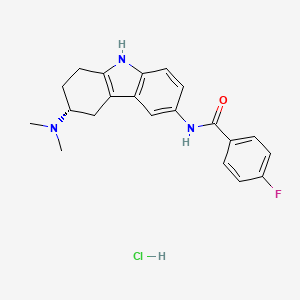

LY 344864 hydrochloride

Description

Properties

IUPAC Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O.ClH/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13;/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUHLSYESBLBCP-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Selective 5-HT1F Receptor Agonist: A Technical Overview of LY344864 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 5-HT1F receptor selectivity of the potent agonist, LY344864 hydrochloride. By summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways, this document serves as a comprehensive resource for professionals engaged in serotonin receptor research and the development of novel therapeutics, particularly for migraine.

Core Data Presentation: Receptor Binding and Functional Potency

LY344864 hydrochloride has been extensively characterized for its high affinity and functional selectivity for the 5-HT1F receptor. The following tables consolidate the available quantitative data from in vitro pharmacological studies, offering a clear comparison of its activity across various serotonin (5-HT) receptor subtypes.

Table 1: Binding Affinity of LY344864 Hydrochloride for Human Serotonin Receptors

| Receptor Subtype | K_i_ (nM) | K_i_ (μM) | Fold Selectivity vs. 5-HT1F |

| 5-HT1F | 6 | 0.006 | 1 |

| 5-HT1A | 530 | 0.53 | >88-fold |

| 5-HT1B | 549 | 0.549 | >91-fold |

| 5-HT1D | 575 | 0.575 | >95-fold |

| 5-HT1E | 1415 | 1.415 | >235-fold |

| 5-HT2A | 3935 | 3.935 | >655-fold |

| 5-HT2B | 1695 | 1.695 | >282-fold |

| 5-HT2C | 3499 | 3.499 | >583-fold |

| 5-HT7 | 4851 | 4.851 | >808-fold |

Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Activity of LY344864 Hydrochloride at the Human 5-HT1F Receptor

| Assay Type | Parameter | Value (nM) |

| cAMP Accumulation Inhibition | EC_50_ | 3 |

This value indicates that LY344864 is a potent, full agonist at the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself.[1][2][5]

Key Experimental Protocols

The data presented above are derived from two primary types of in vitro assays: radioligand binding assays and functional assays measuring second messenger modulation. The following sections provide detailed methodologies typical for these experiments.

Radioligand Binding Assays for Determining K_i_ Values

These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps.

-

The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.

2. Competitive Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]5-HT) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (LY344864 hydrochloride) are added to compete for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

The reaction is allowed to reach equilibrium.

3. Separation and Quantification:

-

The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity constant (K_i_) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.

Functional Assays: Inhibition of Forskolin-Stimulated cAMP Accumulation

This type of assay determines the functional potency of an agonist by measuring its effect on a downstream signaling pathway, in this case, the inhibition of adenylyl cyclase activity.

1. Cell Culture and Plating:

-

Cells stably co-expressing the human 5-HT1F receptor and a reporter system (e.g., a cAMP-sensitive biosensor) are cultured.

-

The cells are seeded into microplates and allowed to adhere overnight.

2. Agonist Stimulation:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

The cells are then treated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Concurrently, increasing concentrations of the agonist (LY344864 hydrochloride) are added.

3. Measurement of cAMP Levels:

-

After a defined incubation period, the cells are lysed.

-

The intracellular cAMP concentration is measured using a variety of methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Bioluminescence Resonance Energy Transfer (BRET)-based biosensors

-

4. Data Analysis:

-

The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of LY344864 and its characterization.

Caption: 5-HT1F Receptor Signaling Pathway.

Caption: Workflow for Receptor Selectivity Profiling.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

An In-depth Technical Guide to the Binding Affinity and Ki Value of LY 344864 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of LY 344864 hydrochloride, a selective 5-HT1F receptor agonist. The information presented herein is intended to support research and drug development efforts by providing detailed data on binding affinities, experimental methodologies, and associated signaling pathways.

Core Data Presentation: Binding Affinity of LY 344864

LY 344864 is a high-affinity, selective agonist for the 5-HT1F receptor.[1][2] Its binding profile has been characterized across a range of serotonin (5-HT) and other neurotransmitter receptors to establish its selectivity. The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher binding affinity.

The quantitative data for the binding affinity of LY 344864 to various human and rat receptors are summarized in the tables below.

Table 1: Binding Affinity (Ki) of LY 344864 for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (μM) |

| 5-HT1F | 0.006 |

| 5-HT1A | 0.530 |

| 5-HT1B | 0.549 |

| 5-HT1D | 0.575 |

| 5-HT1E | 1.415 |

| 5-HT2B | 1.695 |

| 5-HT2C | 3.499 |

| 5-HT3A | 3.935 |

| 5-HT7 | 4.851 |

Data sourced from MedchemExpress.[1]

Table 2: Binding Affinity (Ki) of LY 344864 for Rat Adrenergic Receptors

| Receptor Subtype | Ki (μM) |

| α1-adrenergic | 5.06 |

| α2-adrenergic | 3.69 |

Data sourced from MedchemExpress.[1]

As the data indicates, LY 344864 demonstrates substantially higher affinity for the 5-HT1F receptor compared to other serotonin receptor subtypes and adrenergic receptors, highlighting its selectivity.[1][2]

Experimental Protocols

The determination of the binding affinity (Ki values) of LY 344864 is primarily achieved through competitive radioligand binding assays.[3][4][5] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3][5]

Radioligand Binding Assay Protocol (General Methodology)

The following is a generalized protocol for a competitive radioligand binding assay, which is a standard method for determining the Ki value of an unlabeled compound like LY 344864.

1. Membrane Preparation:

-

Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

The homogenate is centrifuged to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose for storage at -80°C.[6]

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[6]

-

Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and a varying concentration of the unlabeled test compound (LY 344864).[3][5]

-

The plate is incubated to allow the binding to reach equilibrium.[3][6]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[3][6]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.[6]

4. Quantification of Bound Radioactivity:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[6]

5. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[6]

Caption: Workflow for Determining Ki Values via Radioligand Binding Assay.

Signaling Pathways

LY 344864 is a full agonist at the 5-HT1F receptor, producing an effect similar in magnitude to serotonin itself.[1][2] The 5-HT1 receptor subfamily, including the 5-HT1F receptor, is known to couple to Gi/o proteins. Activation of these G protein-coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

The signaling cascade initiated by the binding of LY 344864 to the 5-HT1F receptor can be summarized as follows:

-

Binding: LY 344864 binds to the 5-HT1F receptor.

-

G-Protein Activation: The receptor-ligand complex activates the associated inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the production of cAMP from ATP.

-

Downstream Effects: The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

Caption: 5-HT1F Receptor Signaling Pathway Activated by LY 344864.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple signal transduction pathways mediated by 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of LY 344864 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor. Its mechanism of action is primarily centered on the modulation of intracellular signaling cascades following receptor activation. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, with a focus on its canonical adenylyl cyclase inhibitory pathway and a more recently identified pathway involving mitochondrial biogenesis. This document includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action and Primary Signaling Pathway

This compound exerts its primary pharmacological effects through its high-affinity and selective binding to the 5-HT1F receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The 5-HT1F receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, a conformational change in the receptor activates the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent cascade of downstream cellular effects. This pathway is central to the therapeutic effects of LY 344864 in conditions such as migraine, where it is thought to inhibit neurogenic dural inflammation.[1][2]

Secondary Signaling Pathway: Induction of Mitochondrial Biogenesis

Recent studies have uncovered a novel downstream signaling pathway for 5-HT1F receptor agonists like LY 344864, involving the induction of mitochondrial biogenesis.[3] This pathway is mediated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. Activation of the 5-HT1F receptor has been shown to increase the expression and activity of PGC-1α. This, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM). TFAM is then translocated to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondria. This pathway may contribute to the neuroprotective effects observed with LY 344864 in models of Parkinson's disease.[3]

Quantitative Data Summary

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the 5-HT1F receptor.

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human 5-HT1F | 6 nM | [1][4][5] |

| Human 5-HT1A | 0.530 µM | [4][5][6] | |

| Human 5-HT1B | 0.549 µM | [4][5][6] | |

| Human 5-HT1D | 0.575 µM | [4][5][6] | |

| Human 5-HT1E | 1.415 µM | [4][5][6] | |

| Human 5-HT2A | 3.935 µM | [4][5] | |

| Human 5-HT2B | 1.695 µM | [4][5][6] | |

| Human 5-HT2C | 3.499 µM | [4][5][6] | |

| Human 5-HT7 | 4.851 µM | [4][5][6] | |

| Rat α1-adrenergic | 5.06 µM | [4][5] | |

| Rat α2-adrenergic | 3.69 µM | [4][5] | |

| Functional Activity (EC50) | Human 5-HT1F | 3 nM | [6] |

| In Vivo Efficacy (ID50) | Inhibition of neurogenic dural inflammation (rat, i.v.) | 0.6 ng/kg | [4][5] |

| Inhibition of neurogenic dural inflammation (rat, p.o.) | 1.2 ng/kg | [4][5] |

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT1F receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in a suitable buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT1F ligand (e.g., [3H]5-HT) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of LY 344864 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Forskolin-Induced cAMP Accumulation Assay

This functional assay measures the ability of LY 344864 to inhibit adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT1F receptor are cultured to an appropriate confluency.

-

Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: The cells are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration-response curve for LY 344864-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted to determine the EC50 value.

Mitochondrial Biogenesis Assay (PGC-1α Pathway)

This assay assesses the effect of LY 344864 on the induction of mitochondrial biogenesis.

Methodology:

-

Cell Treatment: Relevant cell lines (e.g., neuronal cells) are treated with this compound for a specified period.

-

Gene Expression Analysis: RNA is extracted from the treated cells, and the expression levels of key genes in the mitochondrial biogenesis pathway (e.g., PPARGC1A, NRF1, TFAM) are quantified using quantitative real-time PCR (qRT-PCR).

-

Mitochondrial DNA (mtDNA) Quantification: Total DNA is isolated, and the relative amount of mtDNA to nuclear DNA (nDNA) is determined by qPCR using primers specific for mitochondrial and nuclear genes. An increase in the mtDNA/nDNA ratio indicates an increase in mitochondrial biogenesis.

-

Western Blotting: Protein lysates are analyzed by Western blotting to assess the protein levels of PGC-1α, NRF-1, and TFAM.

Neurogenic Dural Inflammation Model in Rats

This in vivo model is used to evaluate the efficacy of anti-migraine compounds.

Methodology:

-

Animal Preparation: Anesthetized rats are surgically prepared to expose the dura mater.

-

Trigeminal Ganglion Stimulation: The trigeminal ganglion is electrically stimulated to induce neurogenic dural inflammation, which results in plasma protein extravasation.

-

Drug Administration: this compound is administered, typically intravenously or orally, prior to or after the trigeminal stimulation.

-

Measurement of Plasma Extravasation: A dye, such as Evans blue, is injected intravenously. After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated dye in the dura is quantified spectrophotometrically, which serves as a measure of inflammation.

-

Data Analysis: The dose-dependent inhibition of plasma protein extravasation by LY 344864 is determined to calculate the ID50 value.

Conclusion

This compound is a selective 5-HT1F receptor agonist with a well-defined primary downstream signaling pathway involving the inhibition of adenylyl cyclase and a reduction in cAMP levels. Furthermore, emerging evidence points to a secondary pathway that promotes mitochondrial biogenesis through the PGC-1α signaling cascade. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued research and development of 5-HT1F receptor agonists for therapeutic applications. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers in this field.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

An In-depth Technical Guide to the Pharmacodynamics of LY344864 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

LY344864 hydrochloride is a potent and highly selective agonist for the serotonin 5-HT1F receptor.[1][2][3] This technical guide provides a comprehensive overview of its pharmacodynamic properties, including its receptor binding profile, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized. The data presented herein establish LY344864 as a critical pharmacological tool for investigating the physiological and pathological roles of the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders.[1][4]

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with at least 14 distinct receptor subtypes.[5][6] The 5-HT1 receptor family, which includes the 5-HT1A, 1B, 1D, 1E, and 1F subtypes, are G-protein coupled receptors (GPCRs) that primarily signal through the inhibition of adenylyl cyclase.[5][7] While 5-HT1B and 5-HT1D receptor agonists (e.g., triptans) have been successful in the acute treatment of migraine, their utility is limited by their vasoconstrictive properties, which are mediated by receptors on cranial blood vessels.[8][9][10]

The 5-HT1F receptor was identified as a novel therapeutic target for migraine, as it is expressed on trigeminal ganglion neurons but is largely absent from cerebral blood vessels.[1][8] This suggested that a selective 5-HT1F agonist could inhibit the neurogenic inflammation associated with migraine without causing the cardiovascular side effects of triptans.[8] LY344864 hydrochloride emerged as a prototypical selective 5-HT1F agonist, providing a crucial tool for validating this hypothesis and exploring the broader functions of this receptor.[1]

Mechanism of Action & Signaling Pathway

LY344864 exerts its biological effects by binding to and activating the 5-HT1F receptor, a member of the Gi/o-coupled GPCR family.[1][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[1][7] This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] The reduction in cAMP levels subsequently modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering neuronal excitability and inhibiting the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) from trigeminal neurons.[9]

More recent studies have also implicated 5-HT1F receptor activation by agonists like LY344864 in the induction of mitochondrial biogenesis, suggesting a role in neuroprotection and cellular resilience.[2][4]

Caption: 5-HT1F Receptor Signaling Pathway.

Quantitative Data Presentation

Receptor Binding Affinity

LY344864 demonstrates high affinity and selectivity for the human 5-HT1F receptor. Its affinity for other serotonin receptor subtypes and non-serotonergic sites is significantly lower, highlighting its specificity.[1][3]

Table 1: Binding Affinity (Ki) of LY344864 at Various Receptors

| Receptor Subtype | Ki (nM) | Ki (μM) | Reference(s) |

|---|---|---|---|

| Human 5-HT1F | 6 | 0.006 | [1][2][11] |

| Human 5-HT1A | 530 | 0.530 | [2][3] |

| Human 5-HT1B | 549 | 0.549 | [2][12] |

| Human 5-HT1D | 575 | 0.575 | [2][12] |

| Human 5-HT1E | 1415 | 1.415 | [2][12] |

| Human 5-HT2A | 3935 | 3.935 | [3][12] |

| Human 5-HT2B | 1695 | 1.695 | [2][12] |

| Human 5-HT2C | 3499 | 3.499 | [2][12] |

| Human 5-HT7 | 4851 | 4.851 | [2][12] |

| Rat α1-adrenergic | - | 5.06 | [2][11] |

| Rat α2-adrenergic | - | 3.69 |[2][11] |

Note: Ki values are compiled from multiple sources and may represent slight variations in experimental conditions. The data clearly show >80-fold selectivity for the 5-HT1F receptor over other tested sites.[3]

Functional Activity

LY344864 acts as a full agonist at the 5-HT1F receptor, producing a functional response comparable in magnitude to that of serotonin itself.[1][11] Its potency is demonstrated in both in vitro and in vivo models.

Table 2: Functional Potency and Efficacy of LY344864

| Assay Type | Model System | Parameter | Value | Reference(s) |

|---|---|---|---|---|

| cAMP Accumulation | Cells transfected with human 5-HT1F receptors | EC50 | 3 nM | [3][12] |

| Neurogenic Dural Inflammation | Anesthetized Rats (Trigeminal Ganglion Stimulation) | ID50 (i.v.) | 0.6 ng/kg | [2][11] |

| Neurogenic Dural Inflammation | Anesthetized Rats (Trigeminal Ganglion Stimulation) | ID50 (p.o.) | 1.2 ng/kg | [2][11] |

| Vasoconstriction Assay | Rabbit Saphenous Vein | Contraction | No effect up to 10-4 M |[8] |

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Objective: To quantify the affinity of a test compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT1F receptor.

-

Radioligand (e.g., [3H]-Serotonin).

-

LY344864 hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Non-specific binding control (e.g., high concentration of unlabeled serotonin).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of LY344864 in binding buffer.

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and either binding buffer (for total binding), non-specific control (for non-specific binding), or varying concentrations of LY344864.

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LY344864. Determine the IC50 (concentration of LY344864 that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol details the method for assessing the functional agonist activity of LY344864 at the Gi-coupled 5-HT1F receptor.

Caption: Workflow for a cAMP Inhibition Assay.

Objective: To measure the ability of an agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Materials:

-

Stable cell line expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and plates.

-

Forskolin (an adenylyl cyclase activator).

-

LY344864 hydrochloride.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[13]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[14][15]

Procedure:

-

Cell Plating: Seed the cells into a multi-well assay plate and allow them to adhere overnight.

-

Pre-incubation: Aspirate the culture medium and replace it with a stimulation buffer containing a PDE inhibitor. Incubate for a short period.

-

Agonist Addition: Add serial dilutions of LY344864 to the appropriate wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production. This step is crucial for Gi-coupled receptor assays to create a signal window for measuring inhibition.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Terminate the reaction and lyse the cells according to the detection kit manufacturer's instructions. Add the detection reagents to quantify the amount of cAMP in each well.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of LY344864. The resulting curve will show a dose-dependent decrease in cAMP. Calculate the EC50 value, which represents the concentration of LY344864 that produces 50% of its maximal inhibitory effect.

Neurogenic Dural Inflammation Model

This in vivo protocol is a preclinical model of migraine used to assess the efficacy of anti-migraine compounds.[1]

Objective: To determine if a test compound can inhibit the plasma protein extravasation in the dura mater induced by trigeminal nerve stimulation.

Materials:

-

Male rats (e.g., Fischer-344).[1]

-

Anesthetics.

-

Stereotaxic frame.

-

Bipolar stimulating electrode.

-

125I-labeled bovine serum albumin (125I-BSA) as a plasma marker.

-

LY344864 hydrochloride for intravenous (i.v.) or oral (p.o.) administration.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for injections.

-

Trigeminal Ganglion Stimulation: Lower a bipolar electrode into the trigeminal ganglion.

-

Compound Administration: Administer LY344864 (or vehicle) either intravenously or orally at a specified time before stimulation (e.g., 10 minutes for i.v., 75 minutes for p.o.).[2][11]

-

Plasma Marker Injection: Inject 125I-BSA via the femoral vein.

-

Stimulation: Electrically stimulate the trigeminal ganglion for a set duration (e.g., 5 minutes).

-

Sample Collection: After a circulation period, collect a blood sample and then perfuse the animal with saline to remove blood from the tissues.

-

Tissue Dissection: Carefully dissect the dura mater.

-

Quantification: Measure the radioactivity in the dura mater samples and plasma using a gamma counter.

-

Data Analysis: Calculate the amount of plasma protein extravasation (in µL) in the dura mater. Compare the results from LY344864-treated animals to vehicle-treated controls to determine the percent inhibition. Calculate the ID50, the dose required to inhibit extravasation by 50%.

Conclusion

The pharmacodynamic profile of LY344864 hydrochloride clearly defines it as a potent, selective, and efficacious full agonist of the 5-HT1F receptor. Its primary mechanism of action involves the inhibition of adenylyl cyclase and subsequent reduction of intracellular cAMP.[1] A key distinguishing feature is its ability to inhibit neurogenic inflammation in vivo without inducing the vasoconstriction associated with 5-HT1B/1D agonists, providing a superior safety profile for potential therapeutic applications in migraine.[8] The data and protocols summarized in this guide underscore the value of LY344864 as an indispensable research tool for elucidating the complex roles of the 5-HT1F receptor in health and disease.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LY 344864 hydrochloride | 5-HT1F Receptors | Tocris Bioscience [tocris.com]

- 4. Frontiers | 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 7. What are 5-HT1 receptor agonists and how do they work? [synapse.patsnap.com]

- 8. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, 5-HT1F agonist (CAS 186544-26-3) | Abcam [abcam.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT1F Agonists in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxytryptamine (5-HT) 1F receptor agonists are emerging as a promising class of therapeutic agents with significant neuroprotective potential. Initially developed for the acute treatment of migraine, their unique mechanism of action, distinct from other serotonergic compounds, has garnered interest in their broader applications in neurological disorders. This technical guide provides an in-depth exploration of the molecular mechanisms, key experimental findings, and methodologies related to the neuroprotective effects of 5-HT1F agonists. Activation of the 5-HT1F receptor, a G-protein coupled receptor, primarily leads to the inhibition of adenylate cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade has been shown to suppress the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, thereby mitigating neurogenic inflammation and excitotoxicity. Furthermore, evidence suggests a novel neuroprotective pathway involving the induction of mitochondrial biogenesis. This document summarizes the current understanding of these pathways, presents quantitative data on agonist binding and efficacy, and provides detailed experimental protocols for key assays used in this field of research.

Introduction

The serotonin 5-HT1F receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1][2] Unlike other 5-HT1 receptor subtypes, such as 5-HT1B and 5-HT1D which are targets for triptans, the 5-HT1F receptor does not mediate vasoconstriction, making its agonists a safer therapeutic option for patients with cardiovascular comorbidities.[3][4] The primary therapeutic application of 5-HT1F agonists to date has been in the acute treatment of migraine, with lasmiditan being the first approved drug in this class.[5][6] However, a growing body of preclinical evidence suggests that the activation of 5-HT1F receptors can confer significant neuroprotection in various models of neurological injury and disease, including neuropathic pain, stroke, and neurodegenerative conditions.[1][7][8] This guide will delve into the core mechanisms underlying these neuroprotective effects.

Signaling Pathways of 5-HT1F Receptor Agonists

The neuroprotective effects of 5-HT1F agonists are mediated through distinct signaling pathways. The canonical pathway involves the inhibition of adenylate cyclase, while a non-canonical pathway promotes mitochondrial biogenesis.

Canonical Gi/o-Coupled Pathway: Inhibition of Neurotransmitter Release

The 5-HT1F receptor couples to inhibitory G-proteins of the Gi/o family.[2][9] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[3][10] This reduction in cAMP levels ultimately leads to the inhibition of the release of key neurotransmitters and neuropeptides implicated in pain and neuroinflammation, most notably CGRP and glutamate.[5][6][11] The inhibition of CGRP release from trigeminal neurons is a cornerstone of the anti-migraine effect of 5-HT1F agonists and also contributes to their neuroprotective properties by reducing neurogenic inflammation.[10][11] The suppression of glutamate release is crucial for mitigating excitotoxicity, a common pathological mechanism in various acute and chronic neurological disorders.[5][6]

Mitochondrial Biogenesis Pathway

Recent studies have uncovered a novel mechanism of neuroprotection mediated by 5-HT1F agonists involving the induction of mitochondrial biogenesis.[1] This process is critical for maintaining cellular energy homeostasis and reducing oxidative stress, both of which are compromised in many neurological diseases. Activation of the 5-HT1F receptor has been shown to upregulate the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[1] PGC-1α, in turn, activates downstream transcription factors such as Nuclear Respiratory Factor 1 (NRF-1) and Mitochondrial Transcription Factor A (TFAM), leading to the synthesis of new mitochondria and an increase in cellular respiratory capacity.[12][13] This enhancement of mitochondrial function contributes to the overall neuroprotective effects by improving cellular resilience.

Quantitative Data on 5-HT1F Agonists

The following tables summarize the binding affinities and functional activities of key 5-HT1F agonists and comparative compounds at various serotonin receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Serotonergic Compounds at Human 5-HT Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT7 |

| Lasmiditan | >10,000 | 1043 | 1357 | >10,000 | 2.21 | >10,000 | 2080 | >10,000 |

| LY344864 | >10,000 | >10,000 | >10,000 | >10,000 | 6 | >10,000 | >10,000 | >10,000 |

| LY334370 | >10,000 | >10,000 | >10,000 | >10,000 | 0.446 | >10,000 | >10,000 | >10,000 |

| Sumatriptan | 398 | 15.8 | 5.01 | 1995 | 31.6 | >10,000 | 5012 | 10,000 |

| Zolmitriptan | 126 | 10 | 2.51 | 1000 | 12.6 | 1259 | 158 | 3162 |

Data compiled from multiple sources.[5][8][14][15][16]

Table 2: Functional Activity (pEC50) of Serotonergic Compounds at Human 5-HT1 Subtypes

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F |

| Lasmiditan | <5.0 | 6.0 | 5.9 | 8.7 |

| LY344864 | <5.0 | <5.0 | <5.0 | 7.9 |

| LY334370 | <5.0 | <5.0 | <5.0 | 9.1 |

| Sumatriptan | 6.5 | 7.9 | 8.4 | 7.6 |

| Zolmitriptan | 6.9 | 8.1 | 8.7 | 7.9 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data compiled from multiple sources.[14][15]

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the study of 5-HT1F agonists and neuroprotection.

Preclinical Model of Post-Stroke Seizure in Mice

This protocol is adapted from studies investigating the neuroprotective effects of lasmiditan in a mouse model of post-stroke seizure.[5][7]

Materials:

-

Male mice

-

Lasmiditan

-

Pentylenetetrazole (PTZ)

-

Anesthetics

-

Surgical instruments

-

ELISA kits for TNF-α and IL-1β

-

Antibodies for Western blotting: anti-Bax, anti-Bcl-2, anti-GAPDH

-

TUNEL assay kit

-

Standard laboratory equipment for surgery, behavioral analysis, ELISA, and Western blotting.

Procedure:

-

Stroke Induction: Anesthetize mice and induce focal cerebral ischemia by double ligation of the right common carotid artery.

-

Drug Administration: Immediately after ligation, administer lasmiditan (0.1 mg/kg, intraperitoneally) or vehicle.

-

Seizure Induction: 24 hours post-stroke, assess seizure susceptibility by administering a sub-convulsive dose of PTZ and observing for clonic seizures.

-

Behavioral Assessment: Record the latency to and duration of clonic seizures.

-

Tissue Collection: Following behavioral assessment, euthanize the animals and collect brain tissue.

-

ELISA: Homogenize brain tissue and perform ELISA to quantify the levels of TNF-α and IL-1β according to the manufacturer's instructions.

-

Western Blotting:

-

Extract proteins from brain homogenates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) system.

-

-

TUNEL Assay:

Assessment of Mitochondrial Biogenesis

This protocol describes methods to assess changes in mitochondrial biogenesis following treatment with a 5-HT1F agonist.

4.2.1. Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This method quantifies the relative amount of mitochondrial DNA compared to nuclear DNA.[3][22][23][24][25]

Materials:

-

DNA extraction kit

-

Primers for a mitochondrial gene (e.g., ND1) and a nuclear gene (e.g., BECN1)

-

SYBR Green qPCR master mix

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Extract total DNA from cells or tissues of interest using a commercial kit.

-

qPCR Reaction Setup: Prepare qPCR reactions containing SYBR Green master mix, primers for both the mitochondrial and nuclear target genes, and template DNA.

-

qPCR Amplification: Perform the qPCR reaction using a standard thermal cycling protocol.

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes.

-

Calculate the ΔCt (Ctnuclear - Ctmitochondrial).

-

The relative mtDNA copy number is calculated as 2 x 2ΔCt.

-

4.2.2. Western Blotting for Mitochondrial Biogenesis Markers

This method detects the protein levels of key regulators of mitochondrial biogenesis.[12][13][26]

Materials:

-

Protein extraction reagents

-

Primary antibodies: anti-PGC-1α, anti-NRF-1, anti-TFAM, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Protein Extraction and Quantification: Extract total protein from treated and control samples and determine the protein concentration.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against PGC-1α, NRF-1, and TFAM.

-

Probe for a loading control protein (e.g., GAPDH) to normalize the data.

-

Incubate with the appropriate secondary antibodies.

-

Visualize bands using an ECL system and quantify band intensities.

-

Conclusion and Future Directions

The evidence presented in this guide strongly supports a neuroprotective role for 5-HT1F agonists. Their ability to inhibit the release of pro-inflammatory neuropeptides and glutamate, coupled with their capacity to enhance mitochondrial biogenesis, positions them as attractive candidates for the treatment of a range of neurological disorders beyond migraine. The lack of vasoconstrictive effects is a significant advantage over existing serotonergic drugs.

Future research should focus on further elucidating the downstream signaling cascades initiated by 5-HT1F receptor activation to identify additional therapeutic targets. Head-to-head comparative studies of different 5-HT1F agonists in various preclinical models of neurodegeneration and injury are warranted. Furthermore, the translation of these promising preclinical findings into clinical trials for conditions such as stroke, traumatic brain injury, and neurodegenerative diseases will be a critical next step in harnessing the full therapeutic potential of this drug class. The development of novel 5-HT1F agonists with improved pharmacokinetic and pharmacodynamic profiles will also be crucial for advancing this field.

References

- 1. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1F agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist lasmiditan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The CatWalk method: assessment of mechanical allodynia in experimental chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist lasmiditan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. clyte.tech [clyte.tech]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. MtDNA copy number [protocols.io]

- 23. PCR-based analysis of mitochondrial DNA copy number, mitochondrial DNA damage, and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 25. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 26. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

LY 344864 Hydrochloride: A Technical Guide for Trigeminal Neuron Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LY 344864 hydrochloride, a potent and selective serotonin 1F (5-HT1F) receptor agonist. Its utility as a pharmacological tool for investigating the function of trigeminal neurons, particularly in the context of migraine pathophysiology and novel analgesic drug development, is well-established. This document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying mechanisms and workflows.

Core Compound Profile: this compound

LY 344864 is a research chemical that has been instrumental in elucidating the role of the 5-HT1F receptor in the trigeminal nervous system.[1] Unlike triptans, which are 5-HT1B/1D receptor agonists, LY 344864's high selectivity for the 5-HT1F receptor allows for the isolated study of this receptor's function.[2][3] This selectivity is crucial, as 5-HT1B receptor activation is associated with vasoconstriction, a side effect that 5-HT1F receptor agonists aim to avoid.[2][3] Studies demonstrate that LY 344864 effectively inhibits neuronal activity in the trigeminal system without causing significant vasoconstriction, highlighting its potential as a template for non-vasoactive anti-migraine therapies.[2][3]

Mechanism of Action in Trigeminal Neurons

LY 344864 exerts its effects by binding to and activating 5-HT1F receptors, which are G-protein coupled receptors (GPCRs). These receptors are found on trigeminal ganglion neurons.[4] Activation of the 5-HT1F receptor is thought to inhibit the release of excitatory neurotransmitters and neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, from the terminals of trigeminal neurons.[4][5] This inhibition of neurotransmitter release is a key mechanism in dampening the nociceptive signaling that underlies migraine pain. The presumed signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Caption: Signaling pathway of LY 344864 in trigeminal neurons.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies involving this compound.

| Parameter | Species/Model | Value/Effect | Reference |

| Binding Affinity (Ki) | Cloned human 5-HT1F receptor | 6 nM | [1] |

| Functional Activity | Cells with human 5-HT1F receptors | Full agonist (inhibits forskolin-induced cAMP) | [1] |

| Neuronal Inhibition | Cat trigeminocervical complex (SSS-evoked activity) | 28 ± 5% inhibition | [2] |

| Vascular Effect | Cat common carotid blood flow | No effect | [2] |

| Vascular Effect | Rabbit saphenous vein contraction | No contraction at concentrations < 10⁻⁵ M | [3] |

| In vivo Efficacy | Rat dural protein extravasation | Potently inhibited post-IV and oral administration | [1] |

Experimental Protocols

Detailed methodologies from key studies are outlined below, providing a framework for replicating or building upon this research.

In Vivo Electrophysiology in Anesthetized Cats

This protocol is used to assess the direct inhibitory effects of compounds on central trigeminal neurons.

-

Animal Model: Adult cats anesthetized with α-chloralose.

-

Surgical Preparation:

-

The superior sagittal sinus (SSS), a pain-sensitive intracranial structure, is isolated for electrical stimulation.

-

A transonic flow probe is placed around the common carotid artery to monitor blood flow, a proxy for vasoconstrictive effects.

-

-

Electrophysiological Recording:

-

Extracellular recordings are taken from single neurons in the trigeminocervical complex (TCC), which receives input from the SSS.

-

The SSS is stimulated electrically (e.g., 100 V, 250 µs duration, 0.3 Hz) to evoke neuronal firing in the TCC.

-

-

Drug Administration: this compound is administered intravenously (IV) to determine its effect on the SSS-evoked neuronal activity and carotid blood flow.[2]

-

Data Analysis: Changes in the firing rate of TCC neurons and alterations in blood flow measurements are quantified before and after drug administration.

Caption: Workflow for in vivo electrophysiology experiments.

Neurogenic Dural Inflammation in Rats

This model evaluates a compound's ability to block neurogenic plasma protein extravasation, a key event in migraine pathology.

-

Animal Model: Male rats (e.g., Inbred F344).

-

Surgical Preparation:

-

The trigeminal ganglion is exposed for electrical stimulation.

-

Animals are administered a fluorescently labeled protein (e.g., Evans blue) intravenously.

-

-

Experimental Procedure:

-

This compound is administered either orally or intravenously prior to stimulation.

-

The trigeminal ganglion is electrically stimulated, which antidromically activates trigeminal fibers innervating the dura mater.

-

This activation causes the release of CGRP and other peptides, leading to vasodilation and increased vascular permeability (extravasation).

-

-

Measurement: The amount of labeled protein that has extravasated into the dura mater is quantified spectrophotometrically after the experiment.

-

Data Analysis: The level of extravasation in drug-treated animals is compared to that in vehicle-treated controls to determine the percentage of inhibition.[1]

Caption: Workflow for the neurogenic dural inflammation model.

In Vitro CGRP and Glutamate Release Assay

This protocol assesses the direct effect of compounds on neurotransmitter release from cultured trigeminal neurons.

-

Cell Model: Primary cultures of trigeminal ganglion neurons from rats.

-

Experimental Procedure:

-

Cultured neurons are incubated in a buffered salt solution.

-

A depolarizing stimulus, typically a high concentration of potassium chloride (KCl), is added to evoke neurotransmitter release.

-

Test compounds, such as LY 344864, are co-administered with the KCl to determine their inhibitory effect.

-

-

Measurement:

-

CGRP: The concentration of CGRP released into the culture medium is measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][6][7]

-

Glutamate: Glutamate levels in the supernatant can be quantified using methods like high-performance liquid chromatography (HPLC).[5]

-

-

Data Analysis: The amount of neurotransmitter released in the presence of the test compound is compared to the amount released by KCl stimulation alone.[5]

Conclusion and Future Directions

This compound has proven to be an invaluable tool for dissecting the role of the 5-HT1F receptor in trigeminal neuron function. The collective evidence demonstrates its ability to inhibit trigeminal nerve activity and neurogenic inflammation without the vasoconstrictive properties associated with earlier anti-migraine drugs.[1][2][3] These characteristics have paved the way for the development of a new class of anti-migraine drugs known as "ditans." For researchers, LY 344864 remains a critical reference compound for exploring the nuanced modulation of the trigeminal system and for the preclinical evaluation of novel analgesics targeting this pathway. Future studies could leverage this tool to further explore the downstream signaling cascades of 5-HT1F receptor activation and its interaction with other receptor systems within the trigeminal ganglion.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for serotonin (5-HT)1B, 5-HT1D and 5-HT1F receptor inhibitory effects on trigeminal neurons with craniovascular input - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-localization of 5-HT(1B/1D/1F) receptors and glutamate in trigeminal ganglia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of LY 344864 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 hydrochloride is a potent and selective full agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its pharmacological profile, mechanism of action, and therapeutic potential. Drawing from preclinical evidence, this document explores its promise in neurological disorders such as migraine and Parkinson's disease. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development efforts.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of neurotransmitter receptors that mediate a wide array of physiological and pathological processes in the central and peripheral nervous systems.[4] The 5-HT1F receptor subtype, in particular, has emerged as a promising therapeutic target. This compound has been instrumental as a pharmacological tool to elucidate the in vitro and in vivo functions of this receptor.[3] This document serves as a technical resource for researchers exploring the therapeutic applications of this selective 5-HT1F receptor agonist.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the human 5-HT1F receptor.[1][3] It acts as a full agonist, eliciting a response comparable in magnitude to that of endogenous serotonin.[1][2][3]

Binding Affinity and Selectivity

The compound exhibits significantly higher affinity for the 5-HT1F receptor compared to other 5-HT receptor subtypes and non-serotonergic receptors.[5][6] This selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.

Table 1: Binding Affinities (Ki) of this compound for Human Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Ki (µM) |

| 5-HT1F | 6 | 0.006 |

| 5-HT1A | 530 | 0.530 |

| 5-HT1B | 549 | 0.549 |

| 5-HT1D | 575 | 0.575 |

| 5-HT1E | 1415 | 1.415 |

| 5-HT2A | 3935 | 3.935 |

| 5-HT2B | 1695 | 1.695 |

| 5-HT2C | 3499 | 3.499 |

| 5-HT7 | 4851 | 4.851 |

Data sourced from multiple references.[1][2][5][6]

Table 2: Binding Affinities (Ki) of this compound for Other Receptors

| Receptor | Ki (µM) |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

Data sourced from MedChemExpress.[1][2]

Functional Activity

This compound demonstrates potent agonist activity at the 5-HT1F receptor.

Table 3: Functional Activity of this compound

| Parameter | Value |

| EC50 | 3 nM |

Data sourced from Tocris Bioscience and R&D Systems.[5][6]

Mechanism of Action and Signaling Pathways

As an agonist of the 5-HT1F receptor, which is a Gi/o-coupled receptor, this compound is understood to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This mechanism is central to its therapeutic effects.

Caption: Simplified signaling cascade initiated by this compound binding to the 5-HT1F receptor.

Therapeutic Potential

Preclinical studies have highlighted the therapeutic potential of this compound in several neurological conditions.

Migraine

This compound has shown significant efficacy in animal models of migraine. It potently inhibits neurogenic dural inflammation, a key process in migraine pathophysiology, following both intravenous and oral administration.[1][3][5][6] A significant advantage of LY 344864 over triptans, another class of anti-migraine drugs, is its lack of vasoconstrictive effects, suggesting a better cardiovascular safety profile.[7]

Table 4: Efficacy of this compound in a Rat Model of Neurogenic Dural Inflammation

| Route of Administration | ID50 |

| Intravenous (i.v.) | 0.6 ng/kg |

| Oral (p.o.) | 1.2 ng/kg |

Data sourced from MedChemExpress.[1][2]

Parkinson's Disease

Recent research has uncovered a novel role for 5-HT1F receptor agonism in promoting mitochondrial biogenesis.[1][2] In a mouse model of Parkinson's disease, daily administration of LY 344864 (2 mg/kg, i.p. for 14 days) attenuated the loss of dopaminergic neurons and improved behavioral outcomes.[1][2] This suggests a potential disease-modifying effect for this compound in neurodegenerative disorders.

Pharmacokinetics

This compound is orally active and can cross the blood-brain barrier to some extent.[1][2] Following a 1 mg/kg intravenous dose in rats, plasma levels of the compound declined over time, while brain cortex levels remained relatively constant for the first 6 hours post-injection.[3]

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1F receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably transfected with the human 5-HT1F receptor are prepared.

-

Radioligand: [3H]-Sumatriptan or another suitable radioligand is used.

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate ions.

-

Incubation: Membranes, radioligand, and varying concentrations of this compound are incubated.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: Radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Neurogenic Dural Inflammation Model in Rats

Objective: To assess the in vivo efficacy of this compound in a model of migraine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 5-HT1F Receptors | Tocris Bioscience [tocris.com]

- 6. rndsystems.com [rndsystems.com]

- 7. 5-Hydroxytryptamine(1F) receptors do not participate in vasoconstriction: lack of vasoconstriction to LY344864, a selective serotonin(1F) receptor agonist in rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]

LY344864 Hydrochloride: A Technical Guide to its Role in Models of Neurogenic Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY344864 hydrochloride, a selective 5-HT1F receptor agonist, and its application in preclinical models of neurogenic inflammation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Concepts: Neurogenic Inflammation and the 5-HT1F Receptor

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma protein extravasation (PPE), and mast cell degranulation. It is primarily mediated by the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and Substance P, from the peripheral terminals of sensory neurons. This process is implicated in the pathophysiology of various conditions, most notably migraine headaches.

The serotonin 5-HT1F receptor, a G-protein coupled receptor, is a key therapeutic target in the modulation of neurogenic inflammation. Its activation on trigeminal neurons has been shown to inhibit the release of these pro-inflammatory neuropeptides, thereby attenuating the inflammatory cascade.

LY344864 Hydrochloride: A Profile

LY344864 is a highly selective and potent agonist for the 5-HT1F receptor. Its pharmacological profile makes it a valuable tool for investigating the role of this receptor in neurogenic inflammation and a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of LY344864 hydrochloride.

Table 1: Receptor Binding Affinity and Functional Activity of LY344864

| Parameter | Value | Species | Reference |

| 5-HT1F Receptor Binding Affinity (Ki) | 6 nM | Human | [1] |

| Functional Activity | Full Agonist | Human | [1] |

Table 2: In Vivo Efficacy of LY344864 in a Rat Model of Neurogenic Dural Inflammation

| Administration Route | Dose | Effect on Dural Protein Extravasation | Reference |

| Intravenous | 1 mg/kg | Potent inhibition | [1] |

| Oral | Not specified | Potent inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of LY344864 in models of neurogenic inflammation.

Neurogenic Dural Inflammation Model in Rats

This in vivo model is a cornerstone for studying migraine pathophysiology and testing the efficacy of anti-migraine compounds.

Objective: To induce and quantify neurogenic plasma protein extravasation in the dura mater following trigeminal ganglion stimulation and to assess the inhibitory effect of LY344864.

Materials:

-

Male Sprague-Dawley rats (250-350g)

-

LY344864 hydrochloride

-

Anesthetic (e.g., sodium pentobarbital)

-

Evans blue dye (50 mg/ml in saline)

-

Stereotaxic frame

-

Bipolar stimulating electrode

-

Perfusion pump

-

Spectrophotometer

Procedure:

-

Anesthesia and Cannulation: Anesthetize the rat and cannulate the femoral vein for the administration of LY344864 and Evans blue.

-

Stereotaxic Surgery: Mount the rat in a stereotaxic frame. Create a craniotomy to expose the trigeminal ganglion.

-

Drug Administration: Administer LY344864 hydrochloride or vehicle intravenously 5 minutes prior to the administration of Evans blue.

-

Evans Blue Injection: Inject Evans blue (50 mg/kg) intravenously. This dye binds to plasma albumin and serves as a marker for plasma protein extravasation.

-

Trigeminal Ganglion Stimulation: Lower a bipolar electrode into the trigeminal ganglion. Apply electrical stimulation (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes).

-

Perfusion and Tissue Collection: After a circulation period of 10-15 minutes post-stimulation, perfuse the animal with saline to remove intravascular Evans blue. Carefully dissect the dura mater.

-

Quantification of Extravasation: Incubate the dura mater in formamide to extract the Evans blue dye. Measure the absorbance of the formamide extract using a spectrophotometer at 620 nm. The amount of extravasated dye is proportional to the absorbance and is expressed as µg of dye per mg of tissue.

In Vitro 5-HT1F Receptor Functional Assay

This assay determines the functional activity of LY344864 at the human 5-HT1F receptor.

Objective: To measure the ability of LY344864 to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the human 5-HT1F receptor.

Materials:

-

Cell line stably transfected with the human 5-HT1F receptor

-

LY344864 hydrochloride

-

Serotonin (as a positive control)

-

Forskolin

-

cAMP assay kit

Procedure:

-

Cell Culture: Culture the 5-HT1F receptor-expressing cells to confluency.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of LY344864 or serotonin for a specified period.

-

Forskolin Stimulation: Add forskolin to the cells to stimulate adenylyl cyclase and induce cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).

-

Data Analysis: The ability of LY344864 to inhibit forskolin-stimulated cAMP accumulation is a measure of its agonist activity at the 5-HT1F receptor.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Signaling pathway of LY344864 at the 5-HT1F receptor.

Caption: Workflow for the neurogenic dural inflammation model.

Conclusion

LY344864 hydrochloride serves as a critical pharmacological tool for elucidating the role of the 5-HT1F receptor in neurogenic inflammation. The data strongly support its ability to potently inhibit dural plasma protein extravasation, a key event in migraine pathophysiology. The detailed experimental protocols provided herein offer a standardized framework for future research in this area. The visualization of the signaling pathway and experimental workflow aims to facilitate a deeper understanding of the mechanisms of action and the methods used to evaluate them. This guide consolidates essential information for researchers and developers working to advance our understanding and treatment of neurogenic inflammatory disorders.

References

Methodological & Application

Application Notes and Protocols for LY 344864 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 344864 hydrochloride is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor (GPCR) involved in the inhibition of adenylyl cyclase.[1][2][3] Its high affinity and selectivity make it a valuable pharmacological tool for studying the in vitro and in vivo functions of this receptor.[3] These application notes provide detailed protocols for essential in vitro assays to characterize the binding and functional activity of this compound, including a radioligand receptor binding assay and a functional adenylyl cyclase inhibition assay.

Introduction

This compound is a research compound that demonstrates high affinity for the human 5-HT1F receptor, with a reported Ki of 6 nM.[1][2][4] As a full agonist, its activation of the 5-HT1F receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This mechanism is characteristic of Gi/o-coupled GPCRs. The compound exhibits significant selectivity for the 5-HT1F receptor over other serotonin receptor subtypes and a broad panel of other neuronal receptors.[2][3] The following protocols describe standard in vitro methods to quantify the binding affinity and functional potency of this compound.

Data Presentation

The binding affinities and functional potency of this compound are summarized in the tables below. These values highlight its selectivity for the 5-HT1F receptor.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (µM) |

| Human 5-HT1F | 0.006 |

| Human 5-HT1A | 0.530 |

| Human 5-HT1B | 0.549 |

| Human 5-HT1D | 0.575 |

| Human 5-HT1E | 1.415 |

| Human 5-HT2A | 3.935 |

| Human 5-HT2B | 1.695 |

| Human 5-HT2C | 3.499 |

| Human 5-HT3A | 3.935 |

| Human 5-HT7 | 4.851 |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

Data sourced from MedChemExpress.[1][4]

Table 2: Functional Activity of this compound

| Assay Parameter | Value | Receptor |

| EC50 | 3 nM | Human 5-HT1F |

Data sourced from Tocris Bioscience.[1]

Signaling Pathway

Activation of the 5-HT1F receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP concentration.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the 5-HT1F receptor.

Materials:

-

Cell Membranes: Membranes from a stable cell line (e.g., CHO or HEK293) expressing the human 5-HT1F receptor.

-

Radioligand: [3H]5-HT (Serotonin).

-

Test Compound: this compound.

-

Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.

-

Dilute the [3H]5-HT in the assay buffer to a working concentration (typically around the Kd value for the 5-HT1F receptor).

-

Prepare the cell membranes in the assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]5-HT, and cell membranes.

-

Non-specific Binding: Add assay buffer, [3H]5-HT, high concentration of unlabeled 5-HT, and cell membranes.

-

Competitive Binding: Add assay buffer, [3H]5-HT, varying concentrations of this compound, and cell membranes.

-

-

Incubation:

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Harvesting and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial.

-